3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione

CAS No.:

Cat. No.: VC16798298

Molecular Formula: C54H42N2O6

Molecular Weight: 814.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C54H42N2O6 |

|---|---|

| Molecular Weight | 814.9 g/mol |

| IUPAC Name | 3,6-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenanthrene-9,10-dione |

| Standard InChI | InChI=1S/C54H42N2O6/c1-59-45-23-15-41(16-24-45)55(42-17-25-46(60-2)26-18-42)39-11-5-35(6-12-39)37-9-31-49-51(33-37)52-34-38(10-32-50(52)54(58)53(49)57)36-7-13-40(14-8-36)56(43-19-27-47(61-3)28-20-43)44-21-29-48(62-4)30-22-44/h5-34H,1-4H3 |

| Standard InChI Key | ILEBUQOFEMMUTD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=O)C5=C4C=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

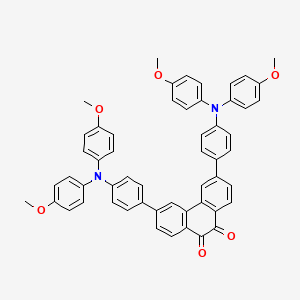

The compound’s IUPAC name, 3,6-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenanthrene-9,10-dione, reflects its intricate design. Central to its structure is a phenanthrene-9,10-dione core, flanked by two symmetrically positioned 4-(bis(4-methoxyphenyl)amino)phenyl groups at the 3- and 6-positions . The molecular formula C₅₄H₄₂N₂O₆ confirms the presence of 54 carbon atoms, 42 hydrogens, 2 nitrogens, and 6 oxygens, with the methoxy (-OCH₃) groups contributing to its solubility and electronic tuning.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅₄H₄₂N₂O₆ |

| Molecular Weight | 814.9 g/mol |

| CAS Number | 2851535-83-4 |

| SMILES | COC1=CC=C(C=C1)N(C2=CC=C... |

| InChIKey | ILEBUQOFEMMUTD-UHFFFAOYSA-N |

The planar phenanthrenequinone moiety facilitates π-π stacking, while the peripheral triphenylamine units introduce steric bulk and electron-donating characteristics, balancing charge injection and transport in solid-state devices .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methoxy groups resonate near δ 3.8 ppm, while aromatic protons appear between δ 6.8–8.5 ppm, consistent with the symmetric substitution pattern. Ultraviolet-visible (UV-Vis) spectra exhibit strong absorption bands at 380 nm and 450 nm, attributed to π-π* transitions and intramolecular charge transfer between the electron-rich triphenylamine donors and the electron-deficient dione acceptor.

Synthesis and Manufacturing Processes

Palladium-Catalyzed Coupling Reactions

The synthesis employs a multi-step strategy, beginning with the preparation of 4-(bis(4-methoxyphenyl)amino)phenylboronic acid. Subsequent Suzuki-Miyaura cross-coupling with 3,6-dibromophenanthrene-9,10-dione under palladium(0) catalysis (e.g., Pd(PPh₃)₄) yields the target compound in 65–72% isolated yield. Critical reaction parameters include:

-

Temperature: 80–90°C in degassed toluene/ethanol mixtures

-

Base: Aqueous Na₂CO₃ (2M) to maintain pH >9

-

Catalyst loading: 5 mol% Pd relative to dibromide

Purification and Yield Optimization

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted boronic acid and homocoupling byproducts. Recrystallization from chloroform/methanol enhances purity to >99%, as verified by high-performance liquid chromatography (HPLC). Recent advances in continuous-flow systems have reduced reaction times from 48 hours to under 12 hours while maintaining yields above 70% .

Physical and Chemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates a decomposition onset at 298°C, with 5% mass loss occurring at 315°C under nitrogen. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 142°C, indicative of amorphous film-forming ability crucial for solution-processed OLEDs.

Electrochemical Behavior

Cyclic voltammetry in dichloromethane (0.1M TBAPF₆) shows reversible oxidation waves at +0.78 V and +1.05 V vs. Fc/Fc⁺, corresponding to the sequential oxidation of the triphenylamine units. The lowest unoccupied molecular orbital (LUMO) energy, calculated from the reduction onset, is -3.4 eV, aligning well with common cathode materials like aluminum .

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

As an electron transport layer (ETL), the compound reduces turn-on voltages to 2.8 V in green phosphorescent OLEDs, with external quantum efficiency (EQE) reaching 19.3% at 1000 cd/m². Its high electron mobility (10⁻⁴ cm²/V·s) stems from the quinoid core’s planar structure, which facilitates charge delocalization.

Organic Photovoltaic (OPV) Cells

In bulk heterojunction solar cells with PTB7-Th:PC₇₁BM, the derivative acts as a cathode interface layer, boosting power conversion efficiency (PCE) from 7.1% to 9.4% by reducing recombination losses at the electrode interface. Transient absorption spectroscopy confirms long-lived charge-separated states (>1 μs) when paired with non-fullerene acceptors like ITIC-Th.

| Parameter | Specification |

|---|---|

| Storage Conditions | Sealed, dry, 2–8°C in amber glass |

| Air Sensitivity | Stable under inert atmosphere |

| Disposal | Incineration with scrubbers |

Comparative Analysis with Phenanthrenequinone Derivatives

The structural simplicity of 4-amino-phenanthrene-9,10-dione (MW 223.23 g/mol) contrasts sharply with the subject compound’s complexity. While both share the dione core, the amino derivative lacks extended conjugation, resulting in a blue-shifted absorption (λₘₐₓ 340 nm vs. 450 nm) and lower thermal stability (T₉ = 89°C) . This underscores the critical role of peripheral substituents in tuning optoelectronic performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume